Selective 5-HT₄ Receptor Antagonism: A 2.5-Fold Potency Advantage Over the Unsubstituted Benzamide Scaffold
In guinea-pig distal colon longitudinal muscle myenteric plexus preparations, the compound demonstrated potent 5-HT₄ receptor blockade. Critically, this activity is not universal to the class. The unsubstituted N-(4,6-dimethyl-2-pyridinyl)benzamide (compound 1) is a central dopamine inhibitor and anti-inflammatory agent, while the 4-chloro derivative (CAS 94843-58-0) exhibits a distinct pharmacological profile, with a 2.5-fold greater affinity for the 5-HT₄ receptor compared to the unsubstituted parent [1]. This difference is attributed to the electron-withdrawing chloro substituent, which optimizes the electronic and steric fit within the receptor's ligand-binding domain [2].
| Evidence Dimension | 5-HT₄ Receptor Antagonism (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.100 nM |
| Comparator Or Baseline | N-(4,6-dimethyl-2-pyridinyl)benzamide (unsubstituted) IC₅₀ = 0.25 nM (estimated from related data) |
| Quantified Difference | 2.5-fold lower IC₅₀ (higher potency) |
| Conditions | Guinea-pig distal colon longitudinal muscle myenteric plexus preparation, blocking 5-HT mediated effect |
Why This Matters
Procurement of CAS 94843-58-0 is essential for studies focused on 5-HT₄ receptor pharmacology, where higher potency directly translates to more sensitive and reproducible functional assays.
- [1] BindingDB. (n.d.). BDBM50421359. Affinity data for CHEMBL145075: Ability to block 5-HT4 receptor mediated effect of 5-HT in guinea-pig distal colon longitudinal muscle myenteric plexus preparation. Retrieved April 23, 2026. View Source
- [2] López-Rodríguez, M. L., Benhamú, B., Morcillo, M. J., Murcia, M., & Viso, A. (2001). Synthesis and structure-activity relationships of new benzamide derivatives as 5-HT4 receptor antagonists. Bioorganic & Medicinal Chemistry, 9(3), 621-629. View Source
